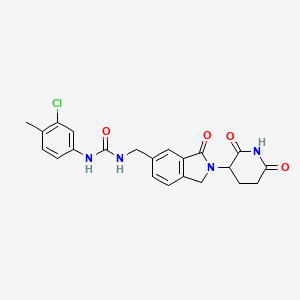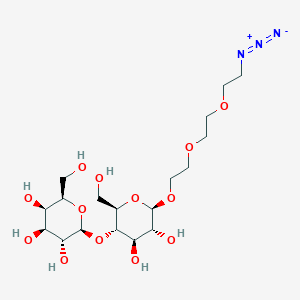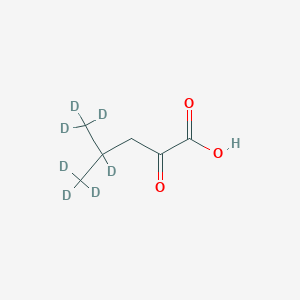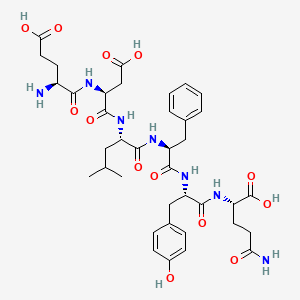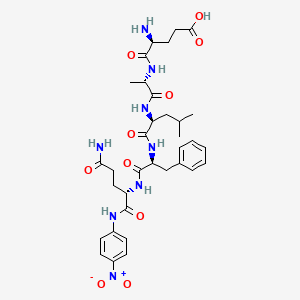
Glu-Ala-Leu-Phe-Gln-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glu-Ala-Leu-Phe-Gln-pNA, also known as H-Glu-Ala-Leu-Phe-Gln-pNA, is a synthetic peptide substrate used in biochemical research. It is specifically designed to be a substrate for proteases, particularly the 3C-like protease from Chiba virus and human rhinovirus-14. The compound has a molecular weight of 726.78 and a chemical formula of C₃₄H₄₆N₈O₁₀ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glu-Ala-Leu-Phe-Gln-pNA involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, Glu, is attached to a solid resin support.
Sequential addition of amino acids: The remaining amino acids (Ala, Leu, Phe, Gln) are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage from the resin: The peptide is cleaved from the resin using a cleavage reagent, typically trifluoroacetic acid (TFA).
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar steps as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Glu-Ala-Leu-Phe-Gln-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The peptide bond between Gln and pNA is cleaved, releasing p-nitroaniline (pNA), which can be measured spectrophotometrically.
Common Reagents and Conditions
Proteases: Enzymes such as 3C-like protease from Chiba virus and human rhinovirus-14.
Buffers: Reaction buffers typically contain HEPES (pH 7.5), NaCl, EDTA, and DTT.
Temperature: Reactions are often conducted at 0°C to 30°C, depending on the stability of the protease
Major Products
The major product of the hydrolysis reaction is p-nitroaniline (pNA), which is released upon cleavage of the peptide bond .
Scientific Research Applications
Glu-Ala-Leu-Phe-Gln-pNA is widely used in scientific research for the following applications:
Biochemical Assays: It serves as a substrate for protease activity assays, allowing researchers to measure enzyme kinetics and inhibitor efficacy.
Drug Development: The compound is used in the development of antiviral drugs targeting proteases from viruses such as Chiba virus and human rhinovirus-14.
Protein Engineering: Researchers use this compound to study the specificity and activity of engineered proteases .
Mechanism of Action
Glu-Ala-Leu-Phe-Gln-pNA exerts its effects by serving as a substrate for specific proteases. The protease recognizes and binds to the peptide sequence, cleaving the bond between Gln and pNA. This cleavage releases p-nitroaniline, which can be detected and quantified. The molecular targets are the active sites of the proteases, and the pathway involves the hydrolysis of the peptide bond .
Comparison with Similar Compounds
Similar Compounds
Glu-Ala-Leu-Phe-Gln-AMC: Another peptide substrate with a similar sequence but with 7-amino-4-methylcoumarin (AMC) instead of pNA.
Glu-Ala-Leu-Phe-Gln-R110: A substrate with rhodamine 110 (R110) as the chromophore.
Uniqueness
Glu-Ala-Leu-Phe-Gln-pNA is unique due to its use of p-nitroaniline as the chromophore, which allows for easy spectrophotometric detection. This makes it particularly useful for high-throughput screening assays and kinetic studies .
Properties
Molecular Formula |
C34H46N8O10 |
|---|---|
Molecular Weight |
726.8 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-(4-nitroanilino)-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H46N8O10/c1-19(2)17-26(40-30(46)20(3)37-31(47)24(35)13-16-29(44)45)33(49)41-27(18-21-7-5-4-6-8-21)34(50)39-25(14-15-28(36)43)32(48)38-22-9-11-23(12-10-22)42(51)52/h4-12,19-20,24-27H,13-18,35H2,1-3H3,(H2,36,43)(H,37,47)(H,38,48)(H,39,50)(H,40,46)(H,41,49)(H,44,45)/t20-,24-,25-,26-,27-/m0/s1 |
InChI Key |
SINNUWCKIZVIJU-KKASSDGMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393675.png)
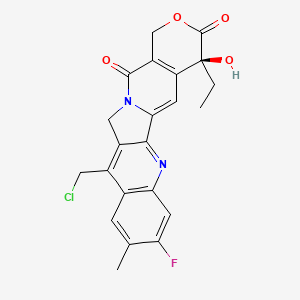
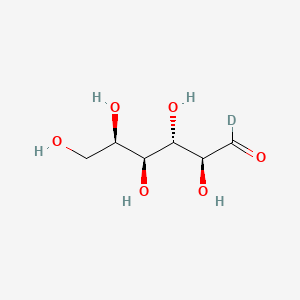
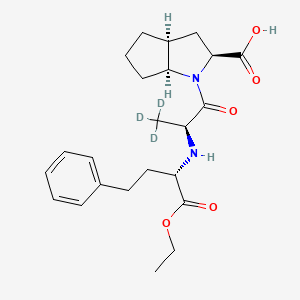
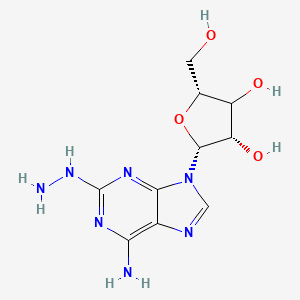
![(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol](/img/structure/B12393716.png)
![4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]ethyl]benzamide](/img/structure/B12393720.png)
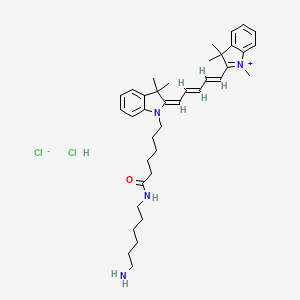
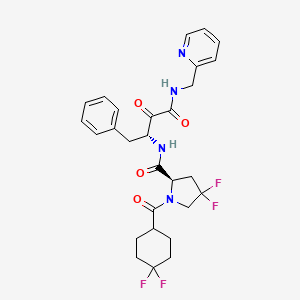
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12393743.png)
